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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022

AB-836 Clinical Development: Technical Support
Center

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the discontinuation of the clinical development of the
hepatitis B virus (HBV) capsid inhibitor, AB-836.

Frequently Asked Questions (FAQSs)
Q1: What was the primary reason for the discontinuation of AB-836 clinical development?

The clinical development of AB-836 was discontinued due to clinical safety findings.[1][2]
Specifically, elevations in alanine aminotransferase (ALT) levels were observed in participants.

[31[4]
Q2: In which participant population were the safety signals observed?

The ALT elevations were observed in two patients with chronic hepatitis B (cHBV) in the 200
mg dose cohort of the Phase 1a/1b clinical trial.[3][4]

Q3: How significant were the ALT elevations?

The observed ALT elevations were classified as Grade 3.[3] In one patient from a 100mg dose
cohort, a transient Grade 3 ALT increase was observed at a single visit, which resolved with
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continued dosing and was not associated with any symptoms.[5] However, the elevations in the
200mg cohort were significant enough to warrant discontinuation of the drug's development.

Q4: Was AB-836 effective in reducing HBV DNA?

Yes, AB-836 demonstrated potent antiviral activity. In the Phase 1a/1b clinical trial, once-daily
oral dosing for 28 days resulted in significant mean serum HBV DNA declines from baseline.[1]

[3]

Troubleshooting Guide: Managing Elevated ALT in
Clinical Trials

Elevated ALT is a common challenge in the clinical development of therapies for liver diseases.
Here are some general troubleshooting steps for managing such events, based on common
clinical practice:

e Grade 1-2 ALT Elevation (Mild to Moderate):
o Continue dosing with increased monitoring frequency (e.g., weekly).
o Review concomitant medications for potential drug-induced liver injury (DILI).

o Assess for other potential causes of liver injury (e.g., viral infections, alcohol
consumption).

e Grade 3-4 ALT Elevation (Severe):

o

Consider dose reduction or temporary interruption of the investigational product.

[¢]

Intensify safety monitoring, including liver function tests (LFTs), bilirubin, and INR.

[¢]

If ALT levels continue to rise or are accompanied by symptoms of liver dysfunction (e.g.,
jaundice, fatigue, nausea), discontinuation of the investigational product is typically
recommended.

[¢]

A thorough investigation into the etiology of the liver injury should be conducted.
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Quantitative Data Summary

The following table summarizes the key efficacy data from the AB-836 Phase 1a/1b clinical trial
in patients with chronic hepatitis B.

Mean Serum HBV DNA Decline from

Dose of AB-836 (once daily for 28 days) .
Baseline (logio IlU/mL)

50 mg -2.57[1]
100 mg -3.04[1][3]
200 mg -3.55[1][3]

Experimental Protocols
AB-836 Phase l1a/lb Clinical Trial (NCT04775797)

Methodology

Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of single
and multiple doses of AB-836 in healthy subjects and patients with cHBV.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study
consisting of three parts.

o Part 1 (Single Ascending Dose in Healthy Subjects):

o Healthy adult subjects were randomized to receive a single oral dose of AB-836 or
placebo.

o Multiple cohorts were enrolled at increasing dose levels.
o Safety, tolerability, and pharmacokinetic parameters were assessed.
e Part 2 (Multiple Ascending Doses in Healthy Subjects):

o Healthy adult subjects were randomized to receive multiple oral doses of AB-836 or
placebo once daily for 10 days.[5]
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o Multiple cohorts were enrolled at increasing dose levels.
o Safety, tolerability, and pharmacokinetic parameters were assessed.

o Part 3 (Multiple Doses in cHBV Patients):

o Non-cirrhotic, treatment-naive or not currently treated adult patients with cHBV were
randomized to receive oral doses of AB-836 (50 mg, 100 mg, or 200 mg) or placebo once

daily for 28 days.[1][3][5]

o Key assessments included safety (adverse events, clinical laboratory tests including

LFTs), pharmacokinetics, and antiviral activity (HBV DNA levels).
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Caption: Mechanism of action of AB-836 as an HBV capsid assembly inhibitor.
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Caption: Workflow of the AB-836 Phase 1a/1b clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611022#reasons-for-the-discontinuation-of-ab-836-
clinical-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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